5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid
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Overview
Description
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H3F3O2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-(Trifluoromethyl)thiophene with carbon dioxide under specific conditions . Another method includes the use of trifluoromethylsulfanyl reagents in the presence of thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid has garnered significant attention in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis to create complex molecules with desired properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to modulation of enzymatic activities, receptor interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)thiophene-2-carboxylic acid
- 2,5-Bis(trifluoromethyl)thiophene
- Thiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid stands out due to the presence of the trifluoromethylsulfanyl group.
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S2/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIUSASMVFFTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)SC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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